molecular formula C12H15NO3 B1414056 (5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone CAS No. 1052106-91-8

(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone

Cat. No.: B1414056
CAS No.: 1052106-91-8
M. Wt: 221.25 g/mol
InChI Key: NTGXDIKFXNJOCV-UHFFFAOYSA-N
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Description

(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone is an organic compound that features a phenyl ring substituted with hydroxy and methoxy groups, and a pyrrolidinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxy-2-methoxybenzaldehyde and pyrrolidine.

    Formation of Intermediate: The aldehyde group of 5-hydroxy-2-methoxybenzaldehyde is first converted to a corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).

    Condensation Reaction: The intermediate alcohol is then subjected to a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The methanone moiety can be reduced to a corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound may also interact with other signaling pathways involved in pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone: shares structural similarities with other phenyl-pyrrolidine derivatives, such as:

Uniqueness

  • The presence of both hydroxy and methoxy groups on the phenyl ring, along with the pyrrolidinyl group, imparts unique chemical and biological properties to this compound. These functional groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-hydroxy-2-methoxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-5-4-9(14)8-10(11)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGXDIKFXNJOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001225433
Record name (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052106-91-8
Record name (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052106-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001225433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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